Reproductive Safety Differentiation: DEGEE vs. Ethylene Glycol Monoethyl Ether (EGEE)
A pivotal comparative study by NIOSH demonstrated a fundamental difference in developmental toxicity between Diethylene Glycol Monoethyl Ether (diEGEE/DEGEE) and its monoethylene analog, Ethylene Glycol Monoethyl Ether (EGEE). When applied cutaneously to pregnant rats, EGEE induced embryotoxic and teratogenic effects, while DEGEE showed no such adverse outcomes at equimolar doses [1].
| Evidence Dimension | Developmental Toxicity in vivo (Rat Model) |
|---|---|
| Target Compound Data | No embryotoxic, fetotoxic, or teratogenic effects detected |
| Comparator Or Baseline | EGEE (ethylene glycol monoethyl ether) caused complete litter resorption and a significant increase in visceral malformations and skeletal variations. |
| Quantified Difference | A shift from a positive teratogenic outcome (EGEE) to an outcome indistinguishable from the negative control (DEGEE). |
| Conditions | Undiluted glycols applied four times daily to the shaved skin of pregnant rats on gestation days 7-16 (0.35 mL per treatment for diEGEE, approx. 2.6 mmole). |
Why This Matters
This crucial safety differentiation makes DEGEE the preferred choice over EGEE for any formulation intended for human use, especially topical or transdermal products where systemic absorption is a concern.
- [1] Hardin, B. D., et al. (1984). Developmental toxicity of four glycol ethers applied cutaneously to rats. Environmental Health Perspectives, 57, 69-74. PMID: 6499820. View Source
